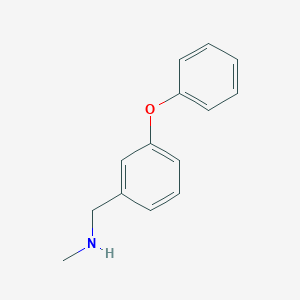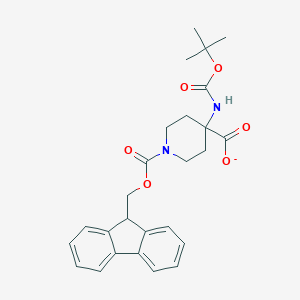
1,6-Dehydro Tramadol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dehydro Tramadol (DHT) is a synthetic opioid analgesic drug developed by scientists in the early 2000s. It is a derivative of tramadol, a drug commonly used to treat moderate to severe pain. DHT has been studied for its potential to provide pain relief with fewer side effects than traditional opioids.
Applications De Recherche Scientifique
Pain Management
Tramadol, from which 1,6-Dehydro Tramadol is derived, is a central analgesic with a low affinity for opioid receptors . It is widely prescribed for the treatment of moderate to severe pain . The M1 metabolite of tramadol, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug .
Toxicology Studies
1,6-Dehydro Tramadol can be used in toxicology studies. A review on tramadol toxicity provides a comprehensive view of the pharmacokinetics, mechanism of action, and incidence of tramadol toxicity . Tramadol poisoning can affect multiple organ systems .
Drug Interaction Studies
Tramadol and its derivatives can be used in drug interaction studies. Fatal tramadol intoxications are uncommon, except in ingestion cases concurrent with other medications, particularly CNS depressants, most commonly benzodiazepines, and ethanol .
Pharmacogenetics
1,6-Dehydro Tramadol can be used in pharmacogenetic studies. For instance, a pathway-driven predictive model of tramadol pharmacogenetics has been developed .
Substance Abuse Research
Given the increasing popularity of tramadol, it has been classified as a controlled substance in several countries . Therefore, 1,6-Dehydro Tramadol can be used in substance abuse research.
Development of New Therapies
With the increasing awareness of tramadol’s adverse effects, substantial abuse potential, and drug interactions, alternative therapies might be considered . 1,6-Dehydro Tramadol could potentially be used in the development of these new therapies.
Mécanisme D'action
Target of Action
1,6-Dehydro Tramadol, like its parent compound Tramadol, primarily targets the mu-opioid receptors (μORs) . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
1,6-Dehydro Tramadol acts as a selective agonist of mu receptors . It also inhibits the reuptake of serotonin and norepinephrine , enhancing inhibitory effects on pain transmission in the spinal cord . This dual mechanism of action contributes to its analgesic effect .
Biochemical Pathways
The compound affects the opioidergic pathway by activating the mu-opioid receptors . It also influences the serotonergic and noradrenergic pathways by inhibiting the reuptake of serotonin and norepinephrine . These actions can lead to downstream effects such as pain relief.
Pharmacokinetics
The pharmacokinetics of 1,6-Dehydro Tramadol is likely similar to that of Tramadol. Tramadol is rapidly and almost completely absorbed after oral administration . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . The mean elimination half-life is about 6 hours . The wide variability in the pharmacokinetic properties of Tramadol can partly be ascribed to CYP polymorphism .
Result of Action
The activation of mu-opioid receptors and the inhibition of serotonin and norepinephrine reuptake result in analgesic effects , reducing the perception of pain . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,6-Dehydro Tramadol. For instance, the presence of other substances or drugs in the body can affect its metabolism and efficacy . Furthermore, genetic factors such as polymorphisms in the genes encoding for the enzymes that metabolize Tramadol can influence its action .
Propriétés
IUPAC Name |
1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-11,14H,4-5,7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNQAKPOVVMNEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dehydro Tramadol | |
CAS RN |
192384-41-1 |
Source


|
| Record name | 1,6-Dehydro tramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-DEHYDRO TRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HHK0Z002M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

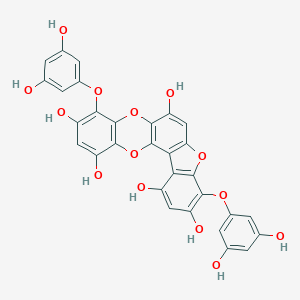
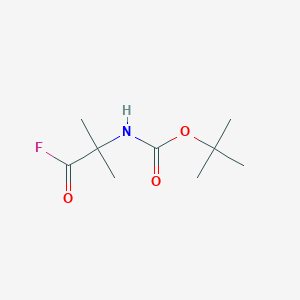
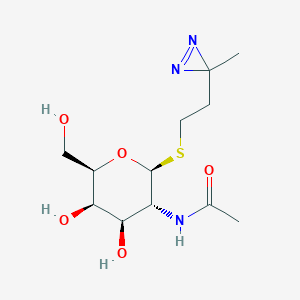
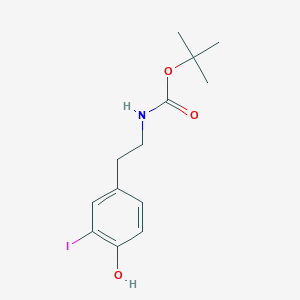

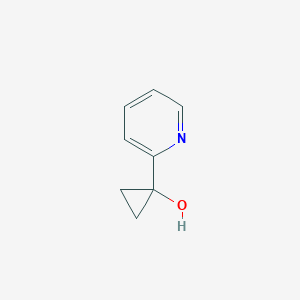
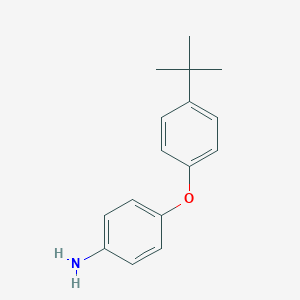
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)

